molecular formula C10H13NO B14748944 n-Methyl-n-(3-methylphenyl)acetamide CAS No. 579-12-4

n-Methyl-n-(3-methylphenyl)acetamide

Cat. No.: B14748944
CAS No.: 579-12-4
M. Wt: 163.22 g/mol
InChI Key: NIGYTXXVKAFPQP-UHFFFAOYSA-N
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Description

n-Methyl-n-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a 3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-n-(3-methylphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-methylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted acetamides.

Scientific Research Applications

n-Methyl-n-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-n-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    n-Methyl-n-phenylacetamide: Similar structure but lacks the 3-methyl group on the phenyl ring.

    n-Methylacetamide: Lacks the phenyl group, making it less complex.

    n-(3-methylphenyl)acetamide: Lacks the methyl group on the nitrogen atom.

Uniqueness

n-Methyl-n-(3-methylphenyl)acetamide is unique due to the presence of both the methyl group on the nitrogen atom and the 3-methyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

579-12-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-methyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO/c1-8-5-4-6-10(7-8)11(3)9(2)12/h4-7H,1-3H3

InChI Key

NIGYTXXVKAFPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C

Origin of Product

United States

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